3-N-Boc-3-(4-benzyloxyphenyl)propionic acid
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Overview
Description
3-N-Boc-3-(4-benzyloxyphenyl)propionic acid is an organic compound that features a benzyloxyphenyl group attached to a propionic acid backbone. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-Boc-3-(4-benzyloxyphenyl)propionic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzyloxyphenyl moiety. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-N-Boc-3-(4-benzyloxyphenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Benzyloxyphenyl carboxylic acid.
Reduction: 3-amino-3-(4-benzyloxyphenyl)propionic acid.
Substitution: Various substituted benzyloxyphenyl derivatives.
Scientific Research Applications
3-N-Boc-3-(4-benzyloxyphenyl)propionic acid is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-N-Boc-3-(4-benzyloxyphenyl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-N-Boc-3-(4-methoxyphenyl)propionic acid
- 3-N-Boc-3-(4-hydroxyphenyl)propionic acid
- 3-N-Boc-3-(4-chlorophenyl)propionic acid
Uniqueness
3-N-Boc-3-(4-benzyloxyphenyl)propionic acid is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds that require specific spatial arrangements and electronic characteristics.
Properties
Molecular Formula |
C21H25NO5 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(13-19(23)24)16-9-11-17(12-10-16)26-14-15-7-5-4-6-8-15/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
MMCZTLOPEDASPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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